molecular formula C10H16O B1317323 Spiro[2.7]decan-4-one CAS No. 935-61-5

Spiro[2.7]decan-4-one

Cat. No.: B1317323
CAS No.: 935-61-5
M. Wt: 152.23 g/mol
InChI Key: YETZKAVEKAPJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Spiro[2.7]decan-4-one has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for Spiro[2.7]decan-4-one can provide detailed information on its hazards, handling precautions, and emergency procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.7]decan-4-one typically involves the formation of the spirocyclic core through dialkylation of an activated carbon center. One common method includes the use of 1,3-dihalides or dilithio reagents to achieve the desired spiro structure . Additionally, cyclopropanation reactions with cyclic carbenoids have been demonstrated to generate spirocycles containing a cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and scale of production.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.7]decan-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen atoms or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which Spiro[2.7]decan-4-one exerts its effects involves interactions with molecular targets and pathways. Its spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[5.5]undecane: Another spirocyclic compound with a different ring size.

    Spiropentadiene: A highly strained spiro compound with unique reactivity.

    Spiro[4.5]decan-7-ol: A spiro compound with an alcohol functional group.

Uniqueness

Spiro[2.7]decan-4-one is unique due to its specific ring size and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties compared to other spirocyclic compounds .

Properties

IUPAC Name

spiro[2.7]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-9-5-3-1-2-4-6-10(9)7-8-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETZKAVEKAPJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC2)C(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538930
Record name Spiro[2.7]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935-61-5
Record name Spiro[2.7]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.7]decan-4-one
Reactant of Route 2
Spiro[2.7]decan-4-one
Reactant of Route 3
Spiro[2.7]decan-4-one
Reactant of Route 4
Spiro[2.7]decan-4-one
Reactant of Route 5
Spiro[2.7]decan-4-one
Reactant of Route 6
Spiro[2.7]decan-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.